Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
Overview
Description
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a chemical compound offered by several suppliers such as Benchchem and Aladdin Scientific . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is C10H19NO3 . The exact mass is 187.12100 .Physical And Chemical Properties Analysis
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate has a molecular weight of 187.23600 . It has a density of 1.153g/cm3 . The boiling point is 157.6ºC at 760 mmHg . The flash point is 49.1ºC .Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogs
The compound tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate has been identified as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. These analogs are crucial for the development of novel therapeutic agents and for understanding molecular interactions in biological systems (Ober, Marsch, Harms, & Carell, 2004).
Versatile Synthetic Building Blocks
Research demonstrates the versatility of tert-butyl cinnamates, related to tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, as synthetic building blocks. These compounds undergo highly selective ring-opening reactions with a range of nucleophiles, showcasing their potential in diverse synthetic applications (Armstrong & Ferguson, 2012).
Preparation of Asymmetric Mannich Reaction Products
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate has been utilized in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions. This method is significant for producing enantioselective compounds used in pharmaceuticals and fine chemicals (Yang, Pan, & List, 2009).
Role in Organic Synthesis as Building Blocks
This compound has shown utility in organic synthesis, particularly as building blocks for N-(Boc)-protected nitrones. These are crucial for reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating the compound's role in complex organic synthesis processes (Guinchard, Vallée, & Denis, 2005).
Synthesis of Spirocyclopropanated Analogues
Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a related compound, has been converted into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This showcases its role in the synthesis of biologically active compounds (Brackmann et al., 2005).
Precursor for Foldamer Study
As a precursor in the study of foldamers, tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate aids in understanding the properties of aza/α-dipeptide oligomerization. This research is pivotal in the field of molecular design and biochemistry (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
properties
IUPAC Name |
tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAUKBRXWGIKJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146749 | |
Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate | |
CAS RN |
1392804-89-5 | |
Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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